molecular formula C4H2F7I B3067090 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane CAS No. 29151-22-2

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane

Cat. No.: B3067090
CAS No.: 29151-22-2
M. Wt: 309.95 g/mol
InChI Key: YYTHDXRHZVCPEC-UHFFFAOYSA-N
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Description

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is a chemical compound with the molecular formula C₄H₂F₇I. It is known for its complex molecular structure and diverse properties, making it an ideal candidate for studies involving organic synthesis, catalysis, and material science . This compound is utilized in various scientific research applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane typically involves halogen exchange reactions. One common method is the bromination of a precursor compound followed by a halogen exchange reaction to introduce the iodine atom . The reaction conditions often involve the use of solvents and ligands to facilitate the halogen exchange and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions and other halides . The reaction conditions typically involve solvents that can dissolve both the reactants and the products.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield compounds where the iodine atom is replaced by another functional group .

Scientific Research Applications

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane exerts its effects is primarily through its participation in chemical reactions. The iodine atom in the compound can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where such properties are desired .

Properties

IUPAC Name

1,1,1,2,4,4,4-heptafluoro-2-iodobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F7I/c5-2(12,4(9,10)11)1-3(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHDXRHZVCPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631391
Record name 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29151-22-2
Record name 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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